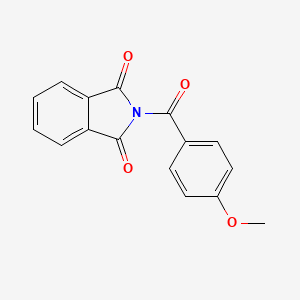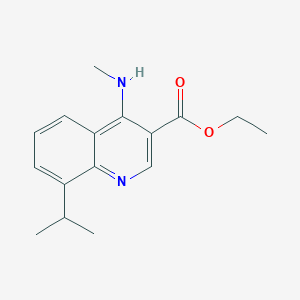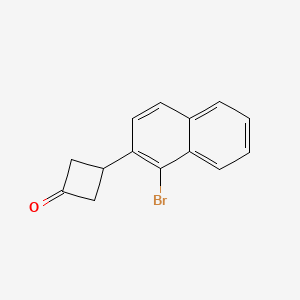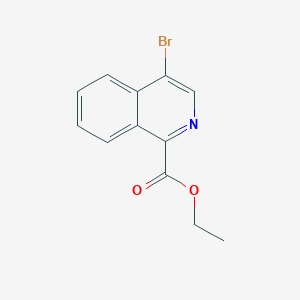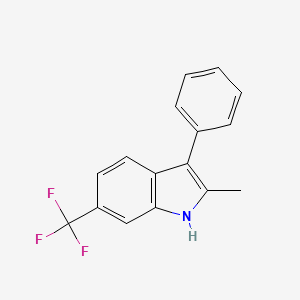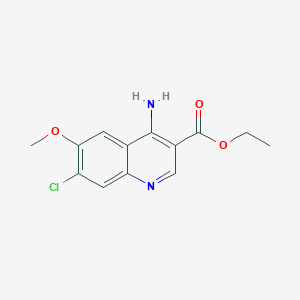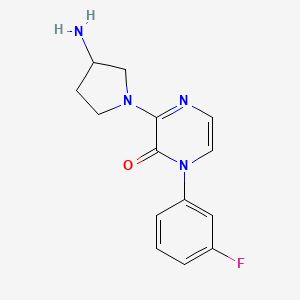![molecular formula C18H15NO2 B11846963 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one CAS No. 55041-54-8](/img/structure/B11846963.png)
1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one is a chemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.31700 g/mol . This compound is known for its unique structure, which combines a naphthalene ring with an anilino group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one typically involves the condensation of 2-hydroxy-5-methylaniline with naphthalen-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one can be compared with other similar compounds, such as:
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: This compound shares a similar naphthalene-based structure but differs in its functional groups and overall molecular architecture.
Other naphthalene derivatives: These compounds may have different substituents on the naphthalene ring, leading to variations in their chemical and biological properties.
Properties
CAS No. |
55041-54-8 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-[(2-hydroxy-5-methylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H15NO2/c1-12-6-8-18(21)16(10-12)19-11-15-14-5-3-2-4-13(14)7-9-17(15)20/h2-11,20-21H,1H3 |
InChI Key |
BWCHTRVWYLEMHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


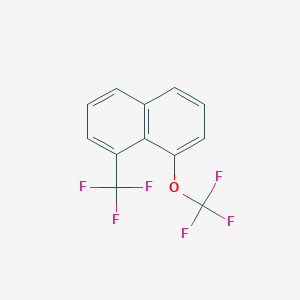
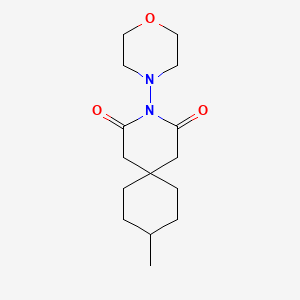
![Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846885.png)
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)
